
1-(3-Chloro-5-fluorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Cloro-5-fluorofenil)piperazina es un compuesto químico que pertenece a la clase de las fenilpiperazinas. Se caracteriza por la presencia de un anillo de piperazina sustituido con un grupo 3-cloro-5-fluorofenil.
Métodos De Preparación
La síntesis de 1-(3-Cloro-5-fluorofenil)piperazina típicamente involucra la ciclización de derivados de 1,2-diamina con sales de sulfonio. Un método común incluye la reacción de 1,2-diaminas protegidas con triflato de 2-bromoetildifenilsulfonio en condiciones básicas . Esta reacción procede a través de una adición aza-Michael, lo que lleva a la formación del derivado de piperazina deseado. Los métodos de producción industrial a menudo emplean rutas sintéticas similares pero a mayor escala, optimizando las condiciones de reacción para lograr mayores rendimientos y pureza.
Análisis De Reacciones Químicas
1-(3-Cloro-5-fluorofenil)piperazina sufre varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar usando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como el hidruro de aluminio y litio o el borohidruro de sodio.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos correspondientes, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
Química: Sirve como un bloque de construcción para la síntesis de moléculas más complejas, particularmente en el desarrollo de nuevos fármacos.
Biología: Las propiedades psicoactivas del compuesto lo convierten en un tema de interés en estudios neuroquímicos y en el desarrollo de nuevos agentes terapéuticos.
Medicina: Se están realizando investigaciones para investigar su potencial como tratamiento para ciertos trastornos neurológicos.
Industria: Se utiliza en la síntesis de otros intermediarios químicos y productos químicos finos.
Mecanismo De Acción
El mecanismo de acción de 1-(3-Cloro-5-fluorofenil)piperazina involucra su interacción con varios objetivos moleculares en el cerebro. Se cree que actúa como un agonista del receptor de serotonina, modulando la actividad de las vías de la serotonina. Esta interacción puede conducir a alteraciones en el estado de ánimo, la percepción y la cognición, que son características de sus efectos psicoactivos .
Comparación Con Compuestos Similares
1-(3-Cloro-5-fluorofenil)piperazina se puede comparar con otros derivados de fenilpiperazina, tales como:
1-(4-Fluorofenil)piperazina: Similar en estructura pero carece del sustituyente cloro.
1-(3-Clorofenil)piperazina: Similar pero carece del sustituyente flúor.
1-(4-Clorofenil)piperazina: Similar pero con el sustituyente cloro en una posición diferente.
Estos compuestos comparten propiedades químicas similares pero pueden exhibir diferentes actividades biológicas y aplicaciones, destacando la singularidad de 1-(3-Cloro-5-fluorofenil)piperazina en términos de su patrón de sustituyente específico y los efectos resultantes.
Propiedades
Fórmula molecular |
C10H12ClFN2 |
|---|---|
Peso molecular |
214.67 g/mol |
Nombre IUPAC |
1-(3-chloro-5-fluorophenyl)piperazine |
InChI |
InChI=1S/C10H12ClFN2/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14/h5-7,13H,1-4H2 |
Clave InChI |
PKDKJLKTJUZWPP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC(=CC(=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



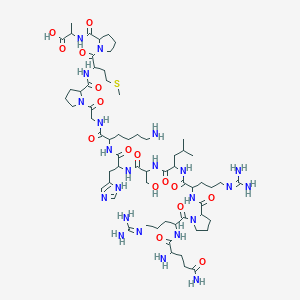
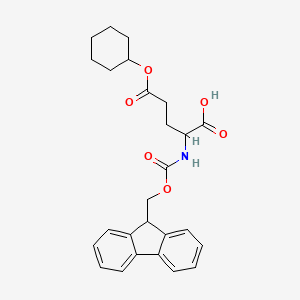

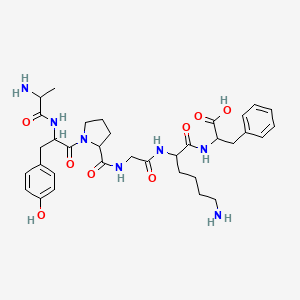

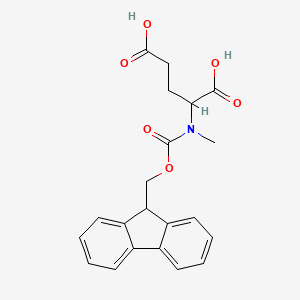

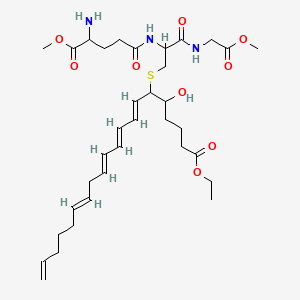
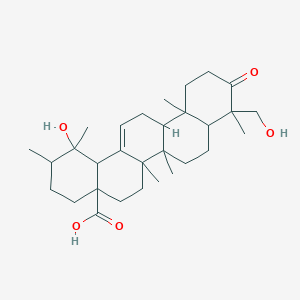

![5-[[Amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B12317806.png)
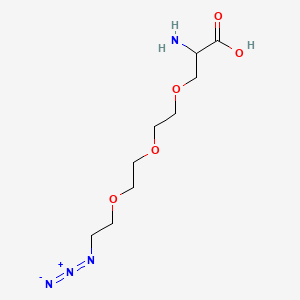
![2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5,6-tetrakis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B12317826.png)
